3-Bromo-6-hydroxypicolinic acid

説明

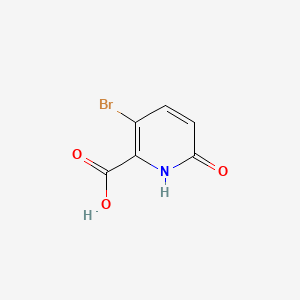

Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCFOZKEOSNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743808 | |

| Record name | 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-33-8 | |

| Record name | 3-Bromo-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-6-hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Picolinic Acids in Modern Drug Discovery

Picolinic acid and its derivatives represent a class of "privileged structures" in medicinal chemistry, frequently appearing as core scaffolds in a wide array of therapeutic agents.[1][2] Their prevalence in FDA-approved nitrogen-heterocyclic drugs underscores their versatility and favorable pharmacological properties. The strategic placement of functional groups on the picolinic acid ring system allows for the fine-tuning of electronic properties, solubility, and target engagement, making these compounds highly valuable starting points for drug discovery campaigns. This guide provides a detailed examination of the physicochemical characteristics of a specific, yet underexplored, derivative: 3-Bromo-6-hydroxypicolinic acid .

While extensive experimental data for this particular molecule is not widely available in the public domain, this guide will synthesize known information with data from structurally related compounds to provide a comprehensive profile. By understanding the interplay of the bromo and hydroxyl substituents on the picolinic acid core, researchers can better anticipate its behavior in various experimental settings and leverage its unique properties for the design of novel therapeutics.

Molecular Identity and Core Physicochemical Properties

3-Bromo-6-hydroxypicolinic acid is a solid compound with a purity of approximately 95%.[3] For optimal stability, it is recommended to store the compound at -20°C.[4]

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-6-hydroxy-2-pyridinecarboxylic acid | [3] |

| CAS Number | 1214332-33-8 | [3] |

| Molecular Formula | C₆H₄BrNO₃ | [3] |

| Molecular Weight | 218.01 g/mol | [4] |

| Appearance | Off-white to light yellow solid (inferred) | [5] |

Structural Elucidation

The molecular structure of 3-Bromo-6-hydroxypicolinic acid, characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 6-position, is fundamental to its chemical behavior.

Caption: Chemical structure of 3-Bromo-6-hydroxypicolinic acid.

Predicted and Inferred Physicochemical Parameters

Due to the limited availability of direct experimental data, the following parameters are predicted or inferred from closely related analogs.

Acidity (pKa)

The pKa values of 3-Bromo-6-hydroxypicolinic acid are critical for understanding its ionization state in physiological and experimental conditions. We can estimate the pKa values by considering the electronic effects of the substituents. The carboxylic acid proton is expected to be the most acidic, followed by the phenolic proton. The pyridine nitrogen will have a corresponding pKa for its conjugate acid.

For the related compound, 6-Bromo-3-hydroxypicolinic acid , a predicted pKa of 2.32 ± 0.25 is available, which likely corresponds to the carboxylic acid proton.[2] The presence of the electron-withdrawing bromine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted 6-hydroxypicolinic acid.

Semi-empirical quantum chemical methods like PM6 can be used for pKa prediction, often yielding results with a mean absolute difference of 0.6-0.7 pH units for benzoic acids and phenols.[6][7] For 3-hydroxypicolinic acid, predicted pKa values are around 0.41 for the strongest acidic proton (carboxylic acid) and 6.12 for the strongest basic site (pyridine nitrogen).[8] The addition of a bromine atom at the 3-position is expected to further lower both of these values due to its electron-withdrawing inductive effect.

Solubility

The solubility of 3-Bromo-6-hydroxypicolinic acid in various solvents is crucial for its handling, formulation, and use in biological assays. While specific data is unavailable, we can infer its likely solubility profile. The presence of the carboxylic acid and hydroxyl groups suggests that it will have some solubility in polar protic solvents like water and ethanol, as well as polar aprotic solvents like DMSO. The bromine atom and the pyridine ring introduce some lipophilic character.

For comparison, the parent compound, picolinic acid , is soluble in water.[9] However, the introduction of a bromine atom generally decreases aqueous solubility.

Lipophilicity (LogP)

The partition coefficient (LogP) is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A calculated LogP for the related 5-Bromo-3-hydroxypicolinic acid is 1.6.[10] Given the similar substitution pattern, the LogP of 3-Bromo-6-hydroxypicolinic acid is expected to be in a similar range.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the carboxylic acid proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo and hydroxyl substituents. For the related 6-hydroxypicolinic acid , the aromatic protons appear in the range of 6.65-7.56 ppm in DMSO-d₆.[5] The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The spectrum should display six distinct signals for the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the attached functional groups. For 6-hydroxypicolinic acid , the carbon signals appear between 110.42 and 163.28 ppm in DMSO-d₆.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-6-hydroxypicolinic acid will be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, and a sharper band around 3300-3500 cm⁻¹ for the phenolic O-H.

-

C=O stretching: A strong absorption band around 1700 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

-

C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For 3-Bromo-6-hydroxypicolinic acid (C₆H₄BrNO₃), the expected monoisotopic mass is approximately 216.9375 u. The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two major peaks separated by 2 m/z units.

Synthesis and Reactivity

Plausible Synthetic Approach

Caption: A plausible synthetic workflow for 3-Bromo-6-hydroxypicolinic acid.

Experimental Protocol (Hypothetical):

-

Carboxylation of 2-Bromo-6-hydroxypyridine: A method for the synthesis of 6-hydroxypicolinic acid involves the reaction of 2-bromo-6-hydroxypyridine with carbon dioxide.[5]

-

Bromination of 6-Hydroxypicolinic Acid: The resulting 6-hydroxypicolinic acid could then be subjected to electrophilic bromination. Given the activating nature of the hydroxyl group, direct bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent could potentially yield the desired 3-bromo derivative. The regioselectivity of this reaction would need to be carefully controlled.

Chemical Reactivity

The reactivity of 3-Bromo-6-hydroxypicolinic acid is governed by its functional groups: the pyridine ring, the carboxylic acid, the hydroxyl group, and the bromine atom.

-

Pyridine Ring: The pyridine ring can undergo further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity. The nitrogen atom can also act as a nucleophile or a base.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

-

Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or participate in other reactions typical of phenols.

-

Bromine Atom: The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a handle for further structural diversification. The reactivity of the bromine is enhanced by the adjacent electron-withdrawing carboxylic acid group.[11]

Applications in Drug Development

Substituted picolinic acids are of significant interest in drug development due to their ability to act as versatile scaffolds for interacting with various biological targets.[1][2]

Enzyme Inhibition

The picolinate scaffold is present in several enzyme inhibitors that have advanced to clinical trials.[1] The ability to introduce diverse substituents allows for the optimization of binding to enzyme active sites. 3-Bromo-6-hydroxypicolinic acid could serve as a starting point for the development of novel inhibitors targeting kinases, proteases, or other enzyme classes.

Coordination Chemistry and Metal Chelation

Picolinic acid is a well-known chelating agent for various metal ions.[1] This property can be exploited in the design of metal-based therapeutics or diagnostic agents. The specific substitution pattern of 3-Bromo-6-hydroxypicolinic acid will influence its coordination properties and the stability of the resulting metal complexes.

Caption: Potential applications of 3-Bromo-6-hydroxypicolinic acid in drug development.

Conclusion

3-Bromo-6-hydroxypicolinic acid is a promising, yet under-characterized, building block for medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is currently lacking, this guide has provided a detailed overview of its expected physicochemical properties, plausible synthetic routes, and potential applications by drawing on data from structurally related compounds. The unique combination of a bromine atom, a hydroxyl group, and a carboxylic acid on the picolinic acid scaffold offers a rich platform for chemical modification and the development of novel therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug development.

References

-

FooDB. (2011). Showing Compound 3-Hydroxypicolinic acid (FDB029323). FooDB. Retrieved January 16, 2026, from [Link]

-

Grokipedia. (n.d.). 3-Hydroxypicolinic acid. Grokipedia. Retrieved January 16, 2026, from [Link]

-

Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1-28. [Link]

-

NIST. (n.d.). 3-Hydroxypicolinic acid. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Hydroxypicolinic Acid. PubChem. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Picolinic acid. PubChem. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-3-hydroxypicolinic acid. PubChem. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 6-Hydroxypicolinic acid. PubChem. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Sastre, J., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 1, e25. [Link]

-

Sastre, J., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-6-hydroxypicolinic acid | 1214332-33-8 [sigmaaldrich.com]

- 4. 3-Hydroxypicolinic acid [webbook.nist.gov]

- 5. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound 3-Hydroxypicolinic acid (FDB029323) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Bromo-6-hydroxypicolinic Acid

CAS Number: 1214332-33-8 Molecular Formula: C₆H₄BrNO₃ Molecular Weight: 218.01 g/mol IUPAC Name: 3-bromo-6-hydroxy-2-pyridinecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-hydroxypicolinic acid, a substituted pyridine derivative of significant interest to researchers and scientists in drug discovery and medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes available data with established principles of pyridine chemistry to offer insights into its physicochemical properties, potential synthetic routes, reactivity, and applications. Picolinic acid and its derivatives are recognized as "privileged" structural motifs in drug development, known to be integral components of numerous FDA-approved pharmaceuticals.[1][2] This guide serves as a foundational resource for professionals seeking to explore the utility of 3-Bromo-6-hydroxypicolinic acid as a versatile building block in the design of novel bioactive molecules.

Introduction

Picolinic acid, a simple pyridine-based scaffold, and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1] The strategic functionalization of the picolinic acid core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom and a hydroxyl group, as seen in 3-Bromo-6-hydroxypicolinic acid, offers multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of complex molecular architectures.[3][4][5] This guide will delve into the technical aspects of this compound, providing a framework for its synthesis, characterization, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-6-hydroxypicolinic acid is presented in the table below. This data is compiled from various chemical suppliers and databases.[6][7]

| Property | Value | Source |

| CAS Number | 1214332-33-8 | [6][7] |

| Molecular Formula | C₆H₄BrNO₃ | [6][7] |

| Molecular Weight | 218.01 g/mol | [6][7] |

| IUPAC Name | 3-bromo-6-hydroxy-2-pyridinecarboxylic acid | [6] |

| Purity | Typically ≥95% | [6] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Storage Temperature | -20°C | [7] |

| InChI Key | QWHCFOZKEOSNCO-UHFFFAOYSA-N | [6] |

Synthesis Methodologies

Strategy 1: Direct Bromination of a Picolinic Acid Precursor

This approach involves the direct bromination of a suitable 6-hydroxypicolinic acid precursor. The regioselectivity of electrophilic substitution on the pyridine ring is influenced by the existing substituents and reaction conditions.

A relevant precedent is the synthesis of 6-Bromo-3-hydroxypicolinic acid from 3-hydroxypicolinic acid using N-bromosuccinimide (NBS) in DMF.[8] A similar approach could be envisioned for the synthesis of the target molecule, starting from 6-hydroxypicolinic acid.

Hypothetical Protocol for Direct Bromination:

-

Dissolution: Dissolve 6-hydroxypicolinic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF to the stirred solution of the starting material. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a mild and selective brominating agent, often used for the bromination of activated aromatic and heterocyclic rings.

-

DMF as Solvent: DMF is a polar aprotic solvent that can facilitate the dissolution of the reactants and promote the electrophilic substitution reaction.

Strategy 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[9][10][11] This strategy would involve the diazotization of an amino-substituted picolinic acid precursor, followed by treatment with a copper(I) bromide salt.

Hypothetical Workflow for Synthesis via Sandmeyer Reaction:

Caption: Proposed Sandmeyer reaction workflow.

Hypothetical Protocol for Sandmeyer Reaction:

-

Diazotization: Dissolve 3-Amino-6-hydroxypicolinic acid (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases. Extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by standard methods such as column chromatography or recrystallization.

Self-Validating System:

-

The progress of the diazotization can be monitored by the disappearance of the starting amine using TLC.

-

The formation of the diazonium salt can be qualitatively checked using a starch-iodide paper test for excess nitrous acid.

-

The final product can be characterized by spectroscopic methods (NMR, MS) to confirm its structure.

Reactivity and Potential Applications

The chemical structure of 3-Bromo-6-hydroxypicolinic acid offers several reactive sites for further functionalization, making it a versatile building block in medicinal chemistry.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid Group: The carboxylic acid moiety can be readily converted to esters, amides, or other derivatives, allowing for the introduction of diverse functional groups and modulation of pharmacokinetic properties.

-

Bromine Atom: The bromine atom is an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12] This enables the facile introduction of aryl, alkyl, alkynyl, and amino substituents at the 3-position of the pyridine ring.

-

Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or used in other derivatization reactions.

-

Pyridine Ring: The pyridine ring itself can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Given the established biological importance of substituted picolinic acids, 3-Bromo-6-hydroxypicolinic acid is a promising starting material for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

-

Enzyme Inhibitors: Picolinic acid derivatives have been successfully developed as inhibitors for various enzymes.[1]

-

Coordination Chemistry: The picolinic acid scaffold is a well-known chelating agent, and its derivatives can be used to synthesize metal complexes with potential applications in diagnostics and therapy.[1]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 3-Bromo-6-hydroxypicolinic acid is not widely published, predictions can be made based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, hydroxyl, and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring with a carboxylic acid, a hydroxyl group, and a bromine atom.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electron ionization mass spectrometry of the parent 3-hydroxypicolinic acid shows a prominent molecular ion peak.[13] A similar fragmentation pattern, with adjustments for the bromine and additional hydroxyl group, would be expected for 3-Bromo-6-hydroxypicolinic acid.

Conclusion

3-Bromo-6-hydroxypicolinic acid is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Although detailed studies on this specific molecule are limited, its structural features, combined with the well-established chemistry of picolinic acids, suggest a wide range of possibilities for its application in the synthesis of novel bioactive compounds. This technical guide provides a foundational understanding of its properties, potential synthetic routes, and reactivity, serving as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

-

Kinetics and Mechanism of Bromination of 2-Pyridone. American Chemical Society. [Link]

-

Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Science Publishing. [Link]

-

Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]

-

Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. [Link]

-

Sandmeyer Reaction. ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

-

Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- 5-substituted picolinic acid compounds and their method of use.

- Novel picolinic acid derivatives and their use as intermediates.

-

A simple synthesis of aminopyridines: use of amides as amine source. SciELO. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. IUCr. [Link]

-

The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]

-

(Br) Bromine NMR. nmr-analysis.com. [Link]

-

General and mild preparation of 2-aminopyridines. PubMed. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

3-Hydroxypicolinic acid. NIST WebBook. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

6-Hydroxypicolinic acid. PubChem. [Link]

-

Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC - NIH. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Chemists synthesize an improved building block for medicines. FirstWord Pharma. [Link]

-

A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Technology Networks. [Link]

-

Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

-

Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. PubMed. [Link]

- 4-aminopyridine preparation method.

-

Picolinic acid as a matrix for laser mass spectrometry of nucleic acid and proteins. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. usbio.net [usbio.net]

- 8. 6-Bromo-3-hydroxypicolinicacid CAS#: 321596-58-1 [amp.chemicalbook.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxypicolinic acid [webbook.nist.gov]

A Technical Guide to 3-Bromo-6-hydroxypicolinic Acid: Structure, Properties, and Synthetic Considerations for Drug Discovery

An In-depth Technical Guide for Researchers

Abstract: 3-Bromo-6-hydroxypicolinic acid is a halogenated pyridine derivative that presents a unique combination of functional groups valuable for chemical synthesis and drug discovery. As a research chemical, its full potential is still being explored. This guide provides a comprehensive technical overview of its structure, physicochemical properties, and potential applications. Critically, we address the current lack of published synthetic protocols by proposing a reasoned synthetic strategy and providing a detailed experimental methodology for a closely related structural isomer. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a versatile building block for novel molecular entities.

Molecular Identity and Structure

3-Bromo-6-hydroxypicolinic acid is a substituted pyridinecarboxylic acid. The pyridine core, a foundational scaffold in medicinal chemistry, is functionalized with a carboxylic acid, a hydroxyl group, and a bromine atom. This trifecta of functional groups offers orthogonal chemical handles for subsequent derivatization.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 3-bromo-6-hydroxy-pyridine-2-carboxylic acid.

-

Common Name: 3-Bromo-6-hydroxypicolinic acid.

-

CAS Number: 1214332-33-8[1].

-

Molecular Formula: C₆H₄BrNO₃[1].

-

Molecular Weight: 218.01 g/mol [1].

Structural Elucidation

The structure consists of a pyridine ring substituted at key positions. The carboxylic acid at C2 and the hydroxyl group at C6 can form an intramolecular hydrogen bond, influencing the molecule's conformation and reactivity. The bromine atom at C3 provides a site for cross-coupling reactions and modulates the electronic properties of the aromatic ring.

Caption: Structure of 3-bromo-6-hydroxy-2-pyridinecarboxylic acid.

Physicochemical and Handling Properties

While comprehensive experimental data for this specific compound is not widely published, information from suppliers and predictions for close isomers provide a solid foundation for its characterization and handling.

Data Summary

| Property | Value | Source / Comment |

| CAS Number | 1214332-33-8 | [1] |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Based on isomer data[2] |

| Purity | ≥95% | Commercial availability[3] |

| Storage Temperature | -20°C or 2-8°C under inert gas | Recommended for stability[1][2] |

| Predicted Boiling Point | 485.7 ± 45.0 °C | Predicted for isomer[2] |

| Predicted Density | 1.985 ± 0.06 g/cm³ | Predicted for isomer[2] |

| Predicted pKa | 2.32 ± 0.25 | Predicted for isomer[2] |

Safety and Handling

As the toxicological properties of 3-Bromo-6-hydroxypicolinic acid have not been fully investigated, it should be handled with caution, assuming it is hazardous.[4]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers should be readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] The recommended storage at -20°C suggests that the compound may have limited long-term stability at room temperature.[1]

Synthesis and Mechanistic Insights

A survey of the scientific literature reveals no published, peer-reviewed synthesis for 3-Bromo-6-hydroxypicolinic acid. This presents a challenge and an opportunity for synthetic chemists. Its availability from commercial suppliers suggests a proprietary synthesis route exists.

Proposed Synthetic Strategy

A logical approach to synthesizing this molecule would involve the regioselective bromination of a 6-hydroxypicolinic acid precursor. The challenge lies in controlling the position of bromination. The hydroxyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. The pyridine nitrogen is also strongly deactivating.

-

Challenge: Direct bromination of 6-hydroxypicolinic acid would likely yield 3-bromo and 5-bromo isomers, with the 5-position potentially favored due to activation from the hydroxyl group.

-

Plausible Route: A multi-step synthesis starting from a pre-functionalized pyridine ring would offer greater control. For instance, one could start with a 2,3,6-trisubstituted pyridine and selectively modify the groups to yield the final product.

Field-Proven Protocol: Synthesis of a Structural Isomer

To provide a practical and validated experimental context, we present the synthesis of the isomer 6-Bromo-3-hydroxypicolinic acid , adapted from a patented procedure.[2] This protocol for electrophilic bromination highlights the reagents and conditions typically employed for such transformations on hydroxypyridine systems.

Reaction: 3-Hydroxypicolinic acid → 6-Bromo-3-hydroxypicolinic acid

Methodology:

-

Vessel Preparation: To a stirred suspension of 3-hydroxypicolinic acid (1.0 eq) in dimethylformamide (DMF, ~15 mL per gram of starting material), prepare the reaction vessel for the addition of the brominating agent.

-

Causality: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic mechanism of electrophilic aromatic substitution.

-

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS, 1.0 eq) in DMF (~15 mL per gram of NBS) to the suspension. Maintain the reaction at room temperature.

-

Causality: NBS serves as a source of electrophilic bromine (Br⁺). Its slow addition helps to control the reaction rate and minimize potential side reactions.

-

-

Reaction Monitoring: Stir the reaction for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup: Quench the reaction by adding water, followed by an aqueous solution of 1 M NaOH. Extract the aqueous phase with a suitable organic solvent like chloroform.

-

Causality: The basic quench deprotonates acidic protons and helps to partition the product. The extraction isolates the product from inorganic salts and residual DMF.

-

-

Purification: Combine the organic layers and concentrate under reduced pressure. The resulting residue should be purified by preparative HPLC or column chromatography to yield the final product.

-

Causality: Purification is essential to remove unreacted starting material, the succinimide byproduct, and any regioisomeric products, ensuring high purity of the target compound.[2]

-

Applications in Research and Drug Development

The true value of 3-Bromo-6-hydroxypicolinic acid lies in its potential as a versatile chemical scaffold. Each functional group provides a handle for specific, high-yield chemical modifications, making it an attractive starting point for building molecular complexity.

A Trifunctional Building Block

The compound's three functional groups can be addressed with high selectivity:

-

Aryl Bromide (C3-Br): A prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

Carboxylic Acid (C2-COOH): Readily converted to esters, amides, or other derivatives, enabling peptide-like couplings or the attachment of solubilizing groups.

-

Hydroxyl Group (C6-OH): Can be alkylated to form ethers (Williamson ether synthesis) or used as a directing group in further aromatic substitutions.

Caption: Potential derivatization pathways for 3-Bromo-6-hydroxypicolinic acid.

Context in Medicinal Chemistry

Picolinic acid derivatives are prevalent in biologically active compounds. The parent compound, 3-hydroxypicolinic acid, is notable for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for analyzing oligonucleotides.[7][8] This highlights the favorable physicochemical properties of this class of molecules. By providing a brominated and hydroxylated analog, 3-Bromo-6-hydroxypicolinic acid allows researchers to explore new chemical space while retaining the core picolinic acid scaffold.

References

-

Analytics Chemistry. (n.d.). 3-Bromo-6-hydroxypicolinic acid, min 95%. Retrieved January 16, 2026, from [Link][3]

-

INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet - METHYL 6-BROMONICOTINATE. Retrieved January 16, 2026, from [Link][4]

-

Wikipedia. (2023, September 21). 3-Hydroxypicolinic acid. Retrieved January 16, 2026, from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic Acid. Retrieved January 16, 2026, from [Link][8]

Sources

- 1. usbio.net [usbio.net]

- 2. 6-Bromo-3-hydroxypicolinicacid CAS#: 321596-58-1 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. indofinechemical.com [indofinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-6-hydroxypicolinic Acid: A Versatile Tool in Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Bromo-6-hydroxypicolinic acid, a pyridinecarboxylic acid derivative with significant potential in various research and development domains. With a molecular weight of 218.01 g/mol , this compound has garnered interest for its unique chemical properties and its role as a potential modulator of critical biological pathways. This document will delve into its chemical characteristics, potential mechanisms of action, applications, and the necessary protocols for its handling and use in experimental settings.

Core Chemical and Physical Properties

3-Bromo-6-hydroxypicolinic acid belongs to the family of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. The presence of a bromine atom and a hydroxyl group on the pyridine ring significantly influences its electronic properties, reactivity, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | PubChem |

| Molecular Weight | 218.01 g/mol | PubChem |

| IUPAC Name | 3-Bromo-6-hydroxypyridine-2-carboxylic acid | |

| CAS Number | 321596-58-1 | J&K Scientific LLC[1] |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)O)C(=O)O | |

| Physical Appearance | Likely a crystalline solid | Inferred from related compounds |

Synthesis and Chemical Reactivity

Alternatively, a multi-step synthesis starting from a more readily available precursor, such as 2-bromo-6-hydroxypyridine, could be employed. This would involve a carboxylation step, for example, through a Grignard reaction with carbon dioxide. The synthesis of the related compound 6-hydroxypicolinic acid has been described starting from 2-bromo-6-hydroxypyridine and carbon dioxide, providing a potential template for the synthesis of its brominated analogue.

The reactivity of 3-Bromo-6-hydroxypicolinic acid is dictated by its functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom on the electron-deficient pyridine ring. The carboxylic acid can undergo esterification and amidation reactions. The hydroxyl group can be alkylated or acylated. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for drug discovery.

Potential Mechanism of Action and Role in HIF Pathway Research

Picolinic acid and its derivatives are known to act as chelating agents and can interact with various metalloenzymes. One of the most promising areas of research for compounds with a similar scaffold is the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, a large family of enzymes that includes the prolyl hydroxylase domain (PHD) enzymes responsible for the regulation of the Hypoxia-Inducible Factor (HIF) pathway.

The HIF pathway is a critical cellular signaling pathway that responds to changes in oxygen availability. Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate for PHD enzymes leads to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Hypothesized Mechanism of Action:

3-Bromo-6-hydroxypicolinic acid, as a structural mimic of 2-OG, is hypothesized to act as a competitive inhibitor of PHD enzymes. By binding to the active site of PHDs, it would prevent the hydroxylation of HIF-α, leading to its stabilization even under normoxic conditions. This "pseudo-hypoxic" state can be therapeutically beneficial in conditions such as anemia and ischemic diseases.

Caption: Hypothesized mechanism of HIF-1α stabilization by 3-Bromo-6-hydroxypicolinic acid.

Applications in Drug Discovery and Chemical Biology

The ability to modulate the HIF pathway opens up numerous therapeutic possibilities. Picolinic acid derivatives are being actively investigated for a range of applications.[2]

Potential Therapeutic Areas:

-

Anemia: By stabilizing HIF, 3-Bromo-6-hydroxypicolinic acid could stimulate the production of erythropoietin (EPO), a key hormone in red blood cell production. This makes it a potential oral therapeutic for anemia associated with chronic kidney disease and chemotherapy.

-

Ischemic Diseases: In conditions such as stroke, myocardial infarction, and peripheral artery disease, enhancing the HIF pathway could promote angiogenesis and improve tissue survival in low-oxygen environments.

-

Inflammatory and Autoimmune Diseases: The HIF pathway is also implicated in the regulation of immune responses. Modulating this pathway could offer novel therapeutic strategies for inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.

As a research tool, 3-Bromo-6-hydroxypicolinic acid can be used to probe the intricacies of the HIF pathway in various cellular and animal models. Its defined chemical structure allows for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors.

Experimental Protocols and Handling

Safety and Handling:

3-Bromo-6-hydroxypicolinic acid and its precursors should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for related compounds like 6-hydroxypicolinic acid, it may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

General Protocol for In Vitro HIF-1α Stabilization Assay:

This protocol provides a general framework for assessing the ability of 3-Bromo-6-hydroxypicolinic acid to stabilize HIF-1α in a cell-based assay.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line known to express HIF-1α) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

-

Compound Preparation:

-

Prepare a stock solution of 3-Bromo-6-hydroxypicolinic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

-

Cell Treatment:

-

Remove the growth medium from the cells and replace it with the medium containing different concentrations of 3-Bromo-6-hydroxypicolinic acid.

-

Include appropriate controls: a vehicle control (DMSO), a positive control (e.g., a known HIF stabilizer like dimethyloxalylglycine (DMOG) or CoCl₂), and an untreated control.

-

Incubate the cells for a suitable period (e.g., 4-8 hours) under normoxic conditions (21% O₂).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

-

Caption: Workflow for assessing HIF-1α stabilization by Western Blot.

Conclusion and Future Directions

3-Bromo-6-hydroxypicolinic acid represents a promising scaffold for the development of novel therapeutics, particularly those targeting the HIF pathway. Its straightforward chemical structure and potential for synthetic modification make it an attractive starting point for medicinal chemistry campaigns. Further research is needed to fully elucidate its specific enzymatic targets, off-target effects, and in vivo efficacy and safety. The development of detailed synthetic protocols and comprehensive biological characterization will be crucial next steps in unlocking the full potential of this intriguing molecule.

References

-

PubChem. 6-Hydroxypicolinic acid. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

A Technical Guide to the Purity and Grade of Commercially Available 3-Bromo-6-hydroxypicolinic Acid

Introduction

3-Bromo-6-hydroxypicolinic acid is a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its utility as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase has made it an indispensable component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). As researchers and drug development professionals increasingly incorporate this molecule into their synthetic workflows, a thorough understanding of its commercial availability, purity, and potential impurities is paramount for ensuring the reliability and reproducibility of their experimental results. This in-depth technical guide provides a comprehensive overview of the purity and grade of commercially available 3-Bromo-6-hydroxypicolinic acid, offering insights into common impurities, analytical methodologies for quality assessment, and guidance on selecting the appropriate grade for specific research and development needs.

Commercial Availability and Grade Specifications

3-Bromo-6-hydroxypicolinic acid is available from a variety of chemical suppliers, typically offered in research-grade purities. The specifications can vary between vendors, but a general overview of what researchers can expect is summarized below.

| Grade | Typical Purity | Appearance | Common Applications |

| Standard Grade | ≥95%[1] | Off-white to light yellow or tan powder | General synthetic research, initial screening studies |

| High Purity Grade | ≥97% - 98% | White to off-white powder | Lead optimization, in vitro biological assays |

| Highly Purified | >98%[2] | White crystalline powder | Advanced drug development, in vivo studies, GMP-regulated processes |

It is crucial for researchers to carefully review the Certificate of Analysis (CoA) provided by the supplier for each specific lot. The CoA will provide detailed information on the purity, identity, and presence of any significant impurities.

Potential Impurities in Commercially Available 3-Bromo-6-hydroxypicolinic Acid

The synthetic route to 3-Bromo-6-hydroxypicolinic acid typically involves the bromination of a hydroxypicolinic acid precursor. This process can lead to several potential impurities that researchers should be aware of.

Synthesis Workflow and Origin of Impurities

Caption: Synthetic pathway and origin of potential impurities.

Common Impurities Include:

-

Unreacted Starting Material: The most common impurity is the starting material, 6-hydroxypicolinic acid. Its presence indicates an incomplete reaction.

-

Isomeric Impurities: Depending on the reaction conditions, bromination can sometimes occur at other positions on the pyridine ring, leading to the formation of isomers such as 5-bromo-6-hydroxypicolinic acid. The presence of the isomeric starting material, 3-hydroxypicolinic acid, can also lead to the formation of 3-bromo-2-hydroxypyridine-6-carboxylic acid.

-

Di-brominated Products: Over-bromination can lead to the formation of di-bromo-6-hydroxypicolinic acid species.

-

Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product. The CoA should specify the levels of residual solvents.

-

Inorganic Salts: Salts from reagents or work-up procedures may also be present.

The presence and concentration of these impurities can significantly impact the outcome of subsequent reactions and biological assays. For instance, unreacted starting material will lead to the formation of undesired PROTACs lacking the crucial bromine handle for VHL engagement.

Analytical Methodologies for Purity and Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of 3-Bromo-6-hydroxypicolinic acid. The following techniques are indispensable for ensuring the quality of the material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity and impurity profile of 3-Bromo-6-hydroxypicolinic acid. A reverse-phase method is typically employed.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Causality behind Experimental Choices:

-

The C18 stationary phase provides good retention for the moderately polar 3-Bromo-6-hydroxypicolinic acid.

-

A formic acid modifier in the mobile phase helps to ensure good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.

-

A gradient elution is necessary to resolve the main component from both more polar (e.g., unreacted starting material) and less polar (e.g., di-brominated) impurities within a reasonable timeframe.

-

UV detection at multiple wavelengths can help in identifying impurities that may have different chromophores.

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the identity and structure of 3-Bromo-6-hydroxypicolinic acid and for detecting impurities that may not be visible by HPLC.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts can confirm the substitution pattern. The presence of signals corresponding to the unreacted starting material or isomeric impurities can be readily identified.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule, further confirming its structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. LC-MS, a combination of liquid chromatography and mass spectrometry, is a powerful tool for identifying unknown impurities by providing both retention time and mass-to-charge ratio information.

Grade Selection for Specific Applications

The choice of grade for 3-Bromo-6-hydroxypicolinic acid is dictated by the intended application.

Caption: Matching commercial grade to application.

-

For initial synthetic route development and proof-of-concept studies, a standard grade (≥95%) may be sufficient and more cost-effective.

-

For lead optimization, structure-activity relationship (SAR) studies, and in vitro biological assays, a high purity grade (≥97%) is recommended to ensure that the observed biological activity is attributable to the target compound and not an impurity.

-

For in vivo studies, preclinical development, and any work under GMP or other regulatory guidelines, the highest available purity grade (>98%) should be used to minimize the risk of off-target effects and ensure the safety and reliability of the data.

Conclusion

A thorough understanding of the purity and grade of commercially available 3-Bromo-6-hydroxypicolinic acid is critical for researchers in the field of drug discovery and development. By carefully selecting the appropriate grade, being aware of potential impurities, and employing robust analytical methods for quality control, scientists can ensure the integrity of their research and accelerate the development of novel therapeutics. This guide provides a framework for making informed decisions regarding the procurement and use of this important chemical building block.

References

-

3-Bromo-6-hydroxypicolinic acid, min 95%, 5 grams. (n.d.). Retrieved from [Link]

Sources

Solubility Profile of 3-Bromo-6-hydroxypicolinic Acid: A Theoretical and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The determination of a compound's solubility in common laboratory solvents is a cornerstone of early-stage drug development and chemical process optimization. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 3-Bromo-6-hydroxypicolinic acid (CAS No. 1214332-33-8). Due to the limited availability of public experimental data for this specific molecule, this document emphasizes a foundational, structure-based theoretical analysis complemented by a robust, step-by-step experimental protocol. We present the gold-standard shake-flask method for achieving thermodynamic equilibrium and a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists who require a reliable methodology for characterizing this and other novel chemical entities.

Introduction and Physicochemical Characterization

3-Bromo-6-hydroxypicolinic acid is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its utility as a potential intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its fundamental physicochemical properties. Among these, solubility is paramount, as it directly influences reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.[1]

Table 1: Physicochemical Properties of 3-Bromo-6-hydroxypicolinic Acid

| Property | Value | Source |

| CAS Number | 1214332-33-8 | |

| Molecular Formula | C₆H₄BrNO₃ | [2] |

| Molecular Weight | 218.01 g/mol | [2] |

| IUPAC Name | 3-bromo-6-hydroxy-2-pyridinecarboxylic acid |

Structural Analysis

The solubility behavior of an organic molecule is dictated by its structure. The key functional groups of 3-Bromo-6-hydroxypicolinic acid are a pyridine ring, a carboxylic acid group, a hydroxyl group, and a bromine atom.

Caption: Chemical structure of 3-Bromo-6-hydroxypicolinic acid.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 3-Bromo-6-hydroxypicolinic acid by analyzing its functional groups' contributions to its overall polarity and hydrogen-bonding capabilities.[1]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule possesses a carboxylic acid group (-COOH) and a hydroxyl group (-OH), both of which can act as hydrogen bond donors and acceptors.[3][4] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These features suggest that 3-Bromo-6-hydroxypicolinic acid should exhibit moderate to high solubility in polar protic solvents. Its solubility in water is expected to be pH-dependent due to the acidic carboxylic acid and the basic pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. The polar nature of the carboxylic acid and hydroxyl groups should facilitate dissolution. Therefore, high solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The molecule's polar functional groups and overall polarity make it structurally dissimilar to nonpolar solvents. Consequently, 3-Bromo-6-hydroxypicolinic acid is expected to have low to negligible solubility in nonpolar solvents.[4]

-

Aqueous Acid/Base Solubility:

-

In an aqueous base (e.g., 5% NaOH), the carboxylic acid group will be deprotonated to form a highly polar and water-soluble carboxylate salt.

-

In an aqueous acid (e.g., 5% HCl), the basic nitrogen of the pyridine ring can be protonated to form a soluble pyridinium salt. This amphoteric nature is a key characteristic for designing extraction and purification schemes.

-

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility, as it ensures the solution reaches saturation under controlled conditions.[5][6]

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment

-

3-Bromo-6-hydroxypicolinic acid (solid)

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (1-5 mL)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

HPLC system with UV detector

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 3-Bromo-6-hydroxypicolinic acid to a vial. The excess solid is crucial to ensure saturation is reached. A common starting point is to add enough solid so that it remains visible at the end of the experiment (e.g., 5-10 mg).

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for thermodynamic solubility.[7]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solids to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that could otherwise dissolve upon dilution and lead to an overestimation of solubility.[8]

-

Dilution: Accurately dilute the filtered sample with an appropriate solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

Quantitative Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a precise and reliable method for quantifying the concentration of the dissolved compound in the filtered supernatant.[9]

Analytical Method Development and Validation

A suitable analytical method must be developed and validated to ensure accurate results.[10]

-

Method: A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

-

Detection: The UV detection wavelength should be set to the absorbance maximum (λ_max) of 3-Bromo-6-hydroxypicolinic acid to ensure maximum sensitivity.

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[11][12]

Procedure for Quantification

-

Prepare a Calibration Curve: Create a series of standard solutions of 3-Bromo-6-hydroxypicolinic acid of known concentrations in the diluent solvent.

-

Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot Calibration Curve: Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

-

Analyze Samples: Inject the diluted, filtered samples from the solubility experiment into the HPLC system and record their peak areas.

-

Calculate Concentration: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration.

-

Determine Solubility: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of 3-Bromo-6-hydroxypicolinic Acid at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Assessment |

| Polar Protic | Water | Experimental Value | e.g., Sparingly Soluble |

| Methanol | Experimental Value | e.g., Freely Soluble | |

| Ethanol | Experimental Value | e.g., Soluble | |

| Polar Aprotic | DMSO | Experimental Value | e.g., Very Soluble |

| Acetonitrile | Experimental Value | e.g., Soluble | |

| Moderate Polarity | Ethyl Acetate | Experimental Value | e.g., Slightly Soluble |

| Dichloromethane | Experimental Value | e.g., Slightly Soluble | |

| Nonpolar | Hexane | Experimental Value | e.g., Insoluble |

Conclusion

While published experimental solubility data for 3-Bromo-6-hydroxypicolinic acid is scarce, a detailed analysis of its chemical structure provides a strong theoretical basis for predicting its behavior in common laboratory solvents. Its amphoteric nature and the presence of hydrogen-bonding functional groups suggest good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For drug development professionals requiring precise quantitative data, this guide provides a self-validating, authoritative framework. By implementing the detailed shake-flask experimental protocol and the validated HPLC quantification method, researchers can confidently and accurately determine the solubility profile of this compound, enabling informed decisions in process development, purification, and formulation.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Yalkowsky, S. H., & He, Y. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Molecular Pharmaceutics, 18(1), 224–230. [Link]

-

Apley, M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. Retrieved from [Link]

-

Anonymous. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

-

YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis and UV detection. The pre-purified supernatant of the WT strain (red), rhiE. Retrieved from [Link]

-

RJPBCS. (n.d.). Method development and validation for dissolution testings. Retrieved from [Link]

-

Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

-

PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-hydroxypicolinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from [Link]

-

Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. usbio.net [usbio.net]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. tutorchase.com [tutorchase.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of 3-Bromo-6-hydroxypicolinic Acid: A Technical Guide for Drug Development Professionals

Foreword: From Bench to Breakthrough

In the intricate tapestry of drug discovery and development, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful program. It is a property that dictates not only the viability of a formulation but also the safety and efficacy of the final therapeutic product. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the storage and stability considerations for 3-Bromo-6-hydroxypicolinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry.

Our approach transcends a mere recitation of protocols. We delve into the "why" behind the "how," grounding our recommendations in the fundamental principles of chemical stability and regulatory expectations. This guide is designed to be a living document, empowering you not just to follow procedures, but to design and execute robust stability studies that are scientifically sound and self-validating.

Unveiling the Molecule: Physicochemical Properties of 3-Bromo-6-hydroxypicolinic Acid

A thorough understanding of the physicochemical properties of 3-Bromo-6-hydroxypicolinic acid is the bedrock upon which all stability assessments are built. These intrinsic characteristics provide clues to its potential vulnerabilities.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₄BrNO₃ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | Inferred from related compounds |

| pKa | Not experimentally determined; predicted to have acidic and basic character | Inferred from structure |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases | Inferred from structure |

| Melting Point | Not experimentally determined |

The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the pyridine ring suggests several potential avenues for chemical instability, which we will explore in detail. The acidic and basic functional groups imply that the compound's stability will likely be pH-dependent.

Prudent Stewardship: Recommended Storage and Handling

Based on the available information for picolinic acid derivatives and general best practices for chemical reagents, the following storage and handling guidelines are recommended to minimize degradation.

Storage Conditions

To ensure the long-term integrity of 3-Bromo-6-hydroxypicolinic acid, it should be stored in a well-controlled environment.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. [1] For routine laboratory use, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is advisable. | Reduced temperature slows down the rate of most chemical degradation reactions. An inert atmosphere minimizes the risk of oxidation. |

| Light | Store in a light-resistant container. | The pyridine ring and the bromine substituent may render the molecule susceptible to photodegradation. |

| Humidity | Store in a dry, well-ventilated area. The container should be tightly sealed. | The compound is likely hygroscopic, and moisture can facilitate hydrolytic degradation. |

Handling Precautions

Adherence to proper handling procedures is paramount to ensure both the stability of the compound and the safety of the researcher.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Dust Formation: Minimize the generation of dust. Use appropriate techniques for weighing and transferring the solid material.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, strong reducing agents, and strong acids, as these can induce degradation.

Probing for Weakness: A Framework for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to a battery of stress conditions to identify its intrinsic vulnerabilities and potential degradation pathways. This process, known as forced degradation, is a regulatory expectation and a critical step in the development of a stability-indicating analytical method.[2]

The Logic of Forced Degradation

Forced degradation studies are designed to accelerate the degradation of a compound to generate its primary degradation products in a shortened timeframe.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradants are formed without excessive secondary degradation.[2] The insights gained from these studies are invaluable for:

-

Identifying potential degradation pathways. [3]

-

Elucidating the structure of degradation products.

-

Developing and validating a stability-indicating analytical method. [2]

-

Informing formulation and packaging development.

Proposed Degradation Pathways for 3-Bromo-6-hydroxypicolinic Acid